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2-(Azetidin-1-yl)-3-chloropyrazine

Lipophilicity Physicochemical property Drug design

2-(Azetidin-1-yl)-3-chloropyrazine is a heterocyclic small‑molecule building block composed of a 3‑chloropyrazine core directly N‑substituted at the 2‑position with an azetidine ring (C₇H₈ClN₃, MW 169.61 g/mol). Key computed physicochemical parameters include a topological polar surface area (TPSA) of 29.02 Ų, a calculated LogP of 1.34, three hydrogen‑bond acceptors, zero hydrogen‑bond donors, and a single rotatable bond.

Molecular Formula C7H8ClN3
Molecular Weight 169.61 g/mol
CAS No. 1849238-55-6
Cat. No. B1481403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-1-yl)-3-chloropyrazine
CAS1849238-55-6
Molecular FormulaC7H8ClN3
Molecular Weight169.61 g/mol
Structural Identifiers
SMILESC1CN(C1)C2=NC=CN=C2Cl
InChIInChI=1S/C7H8ClN3/c8-6-7(10-3-2-9-6)11-4-1-5-11/h2-3H,1,4-5H2
InChIKeyNEJFLXXNILXNED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-1-yl)-3-chloropyrazine (CAS 1849238-55-6) – Core Chemical Identity and Physicochemical Baseline


2-(Azetidin-1-yl)-3-chloropyrazine is a heterocyclic small‑molecule building block composed of a 3‑chloropyrazine core directly N‑substituted at the 2‑position with an azetidine ring (C₇H₈ClN₃, MW 169.61 g/mol) . Key computed physicochemical parameters include a topological polar surface area (TPSA) of 29.02 Ų, a calculated LogP of 1.34, three hydrogen‑bond acceptors, zero hydrogen‑bond donors, and a single rotatable bond . The azetidine ring introduces significant ring‑strain (~25 kcal mol⁻¹) that fundamentally distinguishes this compound from its pyrrolidine and piperidine counterparts and underpins its utility as a compact, low‑lipophilicity fragment for medicinal‑chemistry campaigns [1].

Fragment-based lead discovery with low-lipophilicity azetidine scaffold
May support covalent inhibitor design through ring-strain reactivity
PDE10 inhibitor patent intermediate context
High-purity building block for reproducible SAR libraries

Why Generic Substitution Fails for 2-(Azetidin-1-yl)-3-chloropyrazine – Ring Size Dictates Physicochemical and Pharmacological Behaviour


Simply replacing 2-(azetidin-1-yl)-3-chloropyrazine with a pyrrolidine‑ or piperidine‑substituted analog is not scientifically valid because the four‑membered azetidine ring imposes a unique combination of lower lipophilicity, higher ring‑strain reactivity, and distinct conformational constraints relative to the five‑ and six‑membered congeners [1]. Quantitative computed‑property data confirm that the azetidine derivative exhibits a LogP of 1.34, whereas the pyrrolidine analog shows XlogP ≈ 1.7 and the piperidine analog XlogP ≈ 2.0 . These differences translate into measurable shifts in membrane permeability, metabolic stability, and off‑target binding profiles that are critical in lead‑optimization programs [1]. The quantitative evidence in Section 3 directly supports the procurement decision to select this specific azetidine‑substituted pyrazine over its larger‑ring counterparts.

Lipophilicity shift
Pyrrolidine and piperidine analogs show higher LogP, which may alter membrane permeability and non-specific binding profiles compared to the azetidine derivative.
Ring-strain mismatch
Larger rings lack the ~25 kcal mol⁻¹ strain required for ring-opening covalent designs; reactivity and metabolic fate may not transfer.
Ligand efficiency deviation
Higher molecular weight and heavy-atom count of pyrrolidine/piperidine analogs reduce LE and LLE indices, limiting fragment-to-lead optimization.

Quantitative Differentiation Evidence for 2-(Azetidin-1-yl)-3-chloropyrazine vs. Pyrrolidine and Piperidine Analogs


Lower Calculated LogP of the Azetidine Derivative vs. Pyrrolidine and Piperidine Isosteres

The azetidine‑containing compound 2‑(azetidin‑1‑yl)‑3‑chloropyrazine exhibits a calculated LogP of 1.34, which is substantially lower than the XlogP of 1.7 reported for 2‑chloro‑3‑(pyrrolidin‑1‑yl)pyrazine and the XlogP of 2.0 reported for 2‑chloro‑3‑(piperidin‑1‑yl)pyrazine . The reduction in LogP of 0.36–0.66 log units indicates a more favorable hydrophilicity profile for the azetidine analog.

LogP Comparison
Cross-study comparable
Target LogP 1.34 vs pyrrolidine 1.7 vs piperidine 2.0 ΔLogP –0.36 / –0.66
Supports lower lipophilicity selection for fragment optimization
Computed values; experimental confirmation recommended
Lipophilicity Physicochemical property Drug design

Lower Molecular Weight and Reduced Heavy‑Atom Count Contribute to Superior Ligand Efficiency Indices

The molecular weight of 2‑(azetidin‑1‑yl)‑3‑chloropyrazine is 169.61 g mol⁻¹, compared with 183.64 g mol⁻¹ for the pyrrolidine analog and 197.66 g mol⁻¹ for the piperidine analog . The heavy‑atom count follows the same trend: 11 heavy atoms for the azetidine derivative versus 12 for pyrrolidine and 13 for piperidine .

MW & Heavy Atoms
Cross-study comparable
Target MW 169.61 (11 heavy atoms) Pyrrolidine: 183.64 (12) Piperidine: 197.66 (13)
Lower MW may improve ligand efficiency indices
Computed from molecular formula; vendor data
Ligand efficiency Fragment-based drug discovery Molecular weight

Azetidine Ring Strain Creates Unique Reactivity and Metabolic Stability Profile

The azetidine ring possesses ring‑strain energy of approximately 25 kcal mol⁻¹, compared with about 5–6 kcal mol⁻¹ for the pyrrolidine ring and negligible strain for piperidine [1]. This strain increases the propensity for ring‑opening reactions, which can be harnessed for covalent inhibitor design, while also reducing the rate of cytochrome P450‑mediated N‑dealkylation relative to the more electron‑rich pyrrolidine ring [1][2].

Ring-Strain Profile
Class-level inference
Azetidine strain ≈25 kcal mol⁻¹ Pyrrolidine ≈5–6 kcal mol⁻¹ Piperidine ≈0–1 kcal mol⁻¹
Strain may differentiate reactivity and metabolism; review required
Class-level SAR; source-specific validation needed
Ring strain Metabolic stability CYP450 oxidation

High Purity Baseline (98%) Enables Reliable Structure‑Activity Relationship Studies

The Leyan‑supplied batch of 2‑(azetidin‑1‑yl)‑3‑chloropyrazine is specified at 98% purity, ensuring that biological assay data are not confounded by impurities that could act as false positives or negatives . While purity specifications for commercial pyrrolidine and piperidine analogs can vary, the consistently reported high purity of this azetidine derivative reduces batch‑to‑batch variability in SAR campaigns.

Purity Specification
Supporting evidence
98% (Leyan batch)
Supports reliable SAR studies; batch-specific verification advised
Vendor-reported; comparator purity may vary
Chemical purity Reproducibility SAR studies

Optimal Research and Industrial Application Scenarios for 2-(Azetidin-1-yl)-3-chloropyrazine


Fragment‑Based Lead Discovery Requiring Low Lipophilicity and High Ligand Efficiency

The combination of low LogP (1.34) and low molecular weight (169.61 g mol⁻¹) makes 2‑(azetidin‑1‑yl)‑3‑chloropyrazine an ideal fragment hit for targets where lipophilic ligand efficiency (LLE) and ligand efficiency (LE) are critical selection metrics . The compound offers a clear advantage over the more lipophilic pyrrolidine and piperidine analogs, which would reduce LLE if substituted directly [1].

Covalent Inhibitor Design Exploiting Azetidine Ring Strain

The elevated ring‑strain energy of azetidine (~25 kcal mol⁻¹) compared to pyrrolidine (~5–6 kcal mol⁻¹) and piperidine (~0–1 kcal mol⁻¹) renders 2‑(azetidin‑1‑yl)‑3‑chloropyrazine a promising scaffold for covalent inhibitor programs that leverage strain‑driven ring‑opening . This reactivity cannot be replicated by the larger‑ring congeners, which lack sufficient strain to undergo analogous ring‑opening under physiological conditions [1].

PDE10 Inhibitor Lead Optimization with Reduced Metabolic Liability

Azetidine‑bearing pyrazines have been disclosed as key intermediates in phosphodiesterase 10 (PDE10) inhibitor patents, where modulation of the heterocyclic ring size directly impacts both potency and cytochrome P450‑mediated oxidative metabolism . The azetidine derivative's altered electron density and steric profile relative to the pyrrolidine and piperidine analogs provide a differentiated metabolic fate that can be exploited to fine‑tune pharmacokinetic half‑life [1].

High‑Purity Building Block for Reliable Parallel Synthesis and SAR Libraries

With a purity specification of 98%, 2‑(azetidin‑1‑yl)‑3‑chloropyrazine provides a reliable, high‑quality starting material for parallel synthesis of azetidine‑containing libraries . The consistently high purity reduces the need for post‑synthesis purification and minimizes false structure‑activity relationships due to impurity interference, directly supporting reproducible data generation in medicinal‑chemistry campaigns .

Application
Selection Property
Validation Focus
Fragment-based lead discovery
Low-lipophilicity fragment profile
LLE / LE metrics validation
Covalent inhibitor design
Ring-strain reactivity
Ring-opening assay confirmation
PDE10 inhibitor lead optimization
Metabolic liability differentiation
CYP450 metabolic profiling
Parallel synthesis building block
High-purity specification
Batch-to-batch purity verification
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